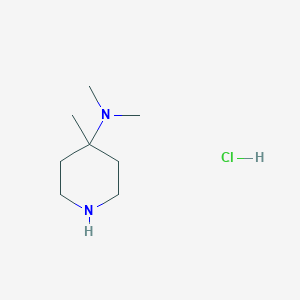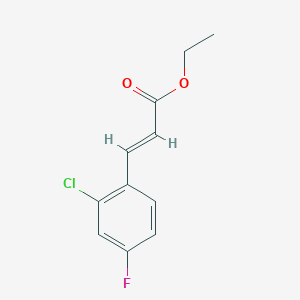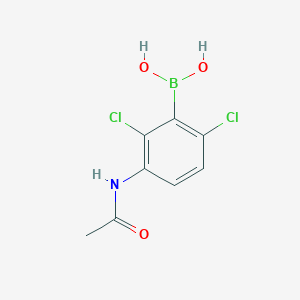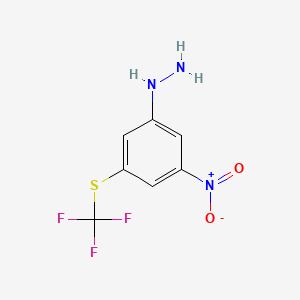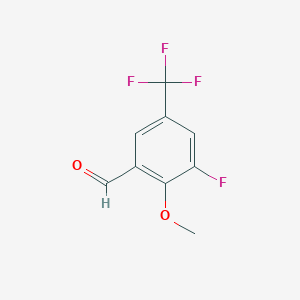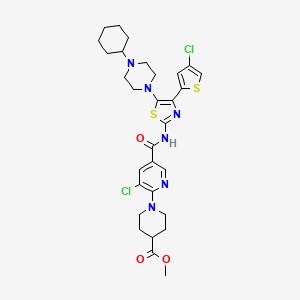![molecular formula C18H17ClFN5O3 B14042694 5-[3-[3-(2-Chloro-4-fluorophenoxy)azetidin-1-yl]-5-methoxy-1,2,4-triazol-4-yl]-2-methoxypyridine](/img/structure/B14042694.png)
5-[3-[3-(2-Chloro-4-fluorophenoxy)azetidin-1-yl]-5-methoxy-1,2,4-triazol-4-yl]-2-methoxypyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[3-[3-(2-Chloro-4-fluorophenoxy)azetidin-1-yl]-5-methoxy-1,2,4-triazol-4-yl]-2-methoxypyridine is a complex organic compound with a molecular formula of C19H19ClFN5O3 This compound is notable for its unique structure, which includes a combination of azetidine, triazole, and pyridine rings, along with chloro and fluoro substituents
Méthodes De Préparation
The synthesis of 5-[3-[3-(2-Chloro-4-fluorophenoxy)azetidin-1-yl]-5-methoxy-1,2,4-triazol-4-yl]-2-methoxypyridine involves multiple steps, starting with the preparation of the azetidine ring, followed by the introduction of the triazole and pyridine rings. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing the reaction conditions to maximize efficiency and minimize waste .
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chloro and fluoro substituents can undergo nucleophilic substitution reactions, where they are replaced by other nucleophiles. Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings.
Applications De Recherche Scientifique
5-[3-[3-(2-Chloro-4-fluorophenoxy)azetidin-1-yl]-5-methoxy-1,2,4-triazol-4-yl]-2-methoxypyridine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mécanisme D'action
The mechanism of action of 5-[3-[3-(2-Chloro-4-fluorophenoxy)azetidin-1-yl]-5-methoxy-1,2,4-triazol-4-yl]-2-methoxypyridine involves its interaction with specific molecular targets and pathways. The compound binds to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparaison Avec Des Composés Similaires
When compared to similar compounds, 5-[3-[3-(2-Chloro-4-fluorophenoxy)azetidin-1-yl]-5-methoxy-1,2,4-triazol-4-yl]-2-methoxypyridine stands out due to its unique combination of structural features and substituents. Similar compounds include other azetidine, triazole, and pyridine derivatives, but the presence of both chloro and fluoro substituents in this compound provides it with distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C18H17ClFN5O3 |
|---|---|
Poids moléculaire |
405.8 g/mol |
Nom IUPAC |
5-[3-[3-(2-chloro-4-fluorophenoxy)azetidin-1-yl]-5-methoxy-1,2,4-triazol-4-yl]-2-methoxypyridine |
InChI |
InChI=1S/C18H17ClFN5O3/c1-26-16-6-4-12(8-21-16)25-17(22-23-18(25)27-2)24-9-13(10-24)28-15-5-3-11(20)7-14(15)19/h3-8,13H,9-10H2,1-2H3 |
Clé InChI |
WDRAUBZRQVODJG-UHFFFAOYSA-N |
SMILES canonique |
COC1=NC=C(C=C1)N2C(=NN=C2OC)N3CC(C3)OC4=C(C=C(C=C4)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




